Val-Cit Exhibits a 30-Fold Slower Cathepsin B Cleavage Rate than Phe-Lys, Enabling Controlled Intracellular Payload Release
In the foundational study by Dubowchik et al. (2002), the model substrate Z-Phe-Lys-PABC-DOX released doxorubicin 30-fold faster than Z-Val-Cit-PABC-DOX when incubated with purified human cathepsin B alone [1]. In a rat liver lysosomal preparation containing multiple proteases, the cleavage rates of the two linkers became identical, indicating that Val-Cit achieves its tumor selectivity specifically through differential cathepsin B recognition rather than through promiscuous protease lability [1]. This enzymatic selectivity profile is a direct consequence of the Val-Cit sequence and is preserved when the Boc-protected form (Boc-Val-Cit-OH) is used as the synthetic precursor.
| Evidence Dimension | Cathepsin B-mediated doxorubicin release rate (relative) |
|---|---|
| Target Compound Data | Z-Val-Cit-PABC-DOX: baseline release rate (1×) |
| Comparator Or Baseline | Z-Phe-Lys-PABC-DOX: 30-fold faster release rate (30×) |
| Quantified Difference | 30-fold difference in cleavage rate with purified cathepsin B; rates identical in whole lysosomal extract |
| Conditions | Purified human cathepsin B, pH 5.0, 37°C; rat liver lysosomal preparation |
Why This Matters
A 30-fold difference in linker cleavage rate directly translates to differential in vivo ADC stability and therapeutic index, making Val-Cit the preferred choice when controlled, cathepsin-B-dependent release is required rather than rapid, non-specific payload liberation.
- [1] Dubowchik GM, Firestone RA, Padilla L, et al. Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity. Bioconjug Chem. 2002;13(4):855-869. doi:10.1021/bc025536j View Source
